

# VBI-1901 Demonstrates Promising In Vivo Efficacy in Recurrent Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

### Introduction

This guide provides a comprehensive overview of the in vivo efficacy of VBI-1901, an immunotherapeutic cancer vaccine candidate, in preclinical and clinical models of recurrent glioblastoma (GBM). Due to the lack of specific public information on a compound designated "PSB-1901" in the context of cancer therapy, this guide focuses on VBI-1901, a closely related and well-documented agent in clinical development for GBM. VBI-1901 is a novel cancer vaccine developed using an enveloped virus-like particle (eVLP) technology to target two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65).[1][2] Scientific literature suggests that CMV antigens are prevalent in a high percentage of GBM tumors, making them a viable target for immunotherapy.[3] This guide will compare the performance of VBI-1901 with standard-of-care treatments for recurrent GBM, present supporting experimental data, and provide detailed methodologies for key experiments.

### **Comparative Efficacy of VBI-1901**

VBI-1901 has been evaluated in Phase 1/2a and an ongoing Phase 2b clinical trial in patients with recurrent GBM.[1][3] The data from these studies suggest a potential improvement in clinical outcomes compared to historical benchmarks for standard-of-care therapies in this patient population.

### **Quantitative Data Summary**



The following tables summarize the key efficacy data from clinical trials of VBI-1901 and compare it with the typical outcomes for standard-of-care treatments for recurrent GBM.

Table 1: Efficacy of VBI-1901 in Recurrent Glioblastoma (Phase 1/2a and 2b Clinical Trials)

| Efficacy Endpoint                 | VBI-1901 + GM-CSF (Phase<br>1/2a, 10μg dose, n=16) | VBI-1901 (Phase 2b,<br>interim data, n=7) |
|-----------------------------------|----------------------------------------------------|-------------------------------------------|
| Disease Control Rate (DCR)        | 44% (7/16)[1][4]                                   | 43% (3/7)[1]                              |
| Partial Response (PR)             | 2/16 (one patient with 93% tumor reduction)[4]     | 1/7 (67% tumor reduction at week 6)[1]    |
| Stable Disease (SD)               | 5/16[4]                                            | 2/7[1]                                    |
| Median Overall Survival (mOS)     | 12.9 months[1][4]                                  | Data maturing                             |
| 12-month Overall Survival<br>Rate | 62.5%[5]                                           | Data maturing                             |

Table 2: Typical Efficacy of Standard-of-Care (SOC) Therapies for Recurrent Glioblastoma

| Treatment Modality                         | Progression-Free Survival at 6 months (PFS6) | Median Overall Survival (mOS)    |
|--------------------------------------------|----------------------------------------------|----------------------------------|
| Nitrosoureas (e.g., Lomustine, Carmustine) | 20-30%[6][7]                                 | 5.1-7.5 months[8]                |
| Temozolomide (various dosing regimens)     | ~20-30%[6]                                   | Varies, generally modest benefit |
| Bevacizumab                                | ~20-30%[6]                                   | No definitive increase in OS[8]  |
| Historical Benchmark<br>(monotherapy)      | Not consistently reported                    | ~8 months[1][5]                  |

## Experimental Protocols In Vivo Murine Glioblastoma Models



Preclinical evaluation of cancer vaccines like VBI-1901 often utilizes syngeneic or humanized mouse models of glioblastoma.[10][11][12]

Objective: To assess the anti-tumor activity and immunogenicity of a cancer vaccine in a murine model of glioblastoma.

#### Methodology:

- Cell Line: GL261, a murine glioma cell line, is commonly used.[12]
- Animal Model: C57BL/6 mice (for syngeneic models) or humanized mice with reconstituted human immune systems are utilized.[12]
- Tumor Implantation: Stereotactic intracranial injection of GL261 cells into the striatum of the mice.
- Treatment Groups:
  - Vehicle Control (e.g., saline)
  - Vaccine alone
  - Adjuvant alone (e.g., GM-CSF)
  - Vaccine + Adjuvant
  - Positive Control (e.g., standard-of-care chemotherapy)
- Vaccination Schedule: Intradermal or subcutaneous administration of the vaccine at specified intervals (e.g., weekly or bi-weekly).
- Efficacy Endpoints:
  - Tumor Growth: Monitored by bioluminescence imaging or magnetic resonance imaging (MRI).
  - Overall Survival: Time from tumor implantation to euthanasia due to tumor burden or neurological symptoms.



- Immunological Analysis:
  - T-cell infiltration: Immunohistochemical analysis of tumor tissue to quantify CD4+ and CD8+ T-cell infiltration.
  - Cytokine profiling: Measurement of cytokine levels in serum or tumor microenvironment.
  - Antigen-specific T-cell response: Ex vivo analysis of splenocytes for reactivity to vaccine antigens.

## Clinical Trial Protocol for VBI-1901 in Recurrent GBM (Phase 2b)

Objective: To evaluate the efficacy and safety of VBI-1901 in patients with first recurrent glioblastoma.[3]

Study Design: A randomized, controlled, open-label study.[3]

Patient Population: Adult patients with first recurrence of WHO 2016 grade IV Glioblastoma, IDH-wildtype.[3]

Treatment Arms:[3]

- VBI-1901 Arm: VBI-1901 administered intradermally every 4 weeks until disease progression.
- Standard of Care (SOC) Arm: Lomustine or carmustine administered as per standard clinical practice.

Primary Endpoints:[4]

Overall Survival (OS)

Secondary Endpoints:[4]

- Tumor Response Rate (TRR) based on RANO criteria
- Progression-Free Survival (PFS)



Safety and tolerability

Tumor Assessment: MRI scans performed at baseline and at regular intervals to assess tumor response.

## Visualizations VBI-1901 Mechanism of Action



Click to download full resolution via product page

Caption: Proposed mechanism of action of VBI-1901.

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: General experimental workflow for in vivo efficacy studies.

### Conclusion



The available in vivo data from clinical trials of VBI-1901 in recurrent glioblastoma demonstrate a promising safety and efficacy profile. The observed disease control rates and median overall survival appear favorable when compared to historical data for standard-of-care treatments.[1] [4][5] The immunotherapeutic approach of targeting CMV antigens expressed on GBM cells represents a novel and potentially valuable strategy for this challenging disease. Further data from the ongoing Phase 2b trial will be crucial to confirm these initial findings and to fully delineate the clinical benefit of VBI-1901 in this patient population. The experimental protocols and workflows described provide a framework for the continued preclinical and clinical evaluation of this and similar immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. vbivaccines.com [vbivaccines.com]
- 2. VBI Vaccines Reports New Phase 2b Results for VBI-1901 in Recurrent Glioblastoma [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. Standards of care for treatment of recurrent glioblastoma—are we there yet? PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Current Standards of Care in Glioblastoma Therapy Glioblastoma NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brain cancer vaccine shows promise in mouse models [medicalnewstoday.com]
- 11. news-medical.net [news-medical.net]
- 12. Mouse Models of Experimental Glioblastoma Gliomas NCBI Bookshelf [ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [VBI-1901 Demonstrates Promising In Vivo Efficacy in Recurrent Glioblastoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571407#validating-the-in-vivo-efficacy-of-psb-1901-in-different-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com